Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinecarboxylate core, which is often associated with bioactive properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, including the formation of the pyridinecarboxylate core and the subsequent functionalization of the molecule. Common synthetic routes may involve:
Condensation reactions: Utilizing aldehydes and amines to form the core structure.
Esterification: To introduce the ethyl ester group.
Functional group transformations: Such as hydroxylation and methoxylation to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its bioactive properties and potential as a therapeutic agent.
Medicine: Exploring its potential use in drug development for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Modulating biological pathways by interacting with specific receptors.
Enzyme inhibition: Inhibiting enzymes involved in disease processes.
Signal transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures, such as other pyridinecarboxylates or phenethylamines.
Uniqueness: Its specific functional groups and structural features may confer unique bioactive properties or synthetic utility.
Properties
Molecular Formula |
C30H36N2O8 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
ethyl 5-[3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C30H36N2O8/c1-5-38-24-13-8-19(16-25(24)39-6-2)14-15-31-26(33)17-22(20-9-11-21(37-4)12-10-20)27-28(34)23(18-32-29(27)35)30(36)40-7-3/h8-13,16,18,22H,5-7,14-15,17H2,1-4H3,(H,31,33)(H2,32,34,35) |
InChI Key |
AVNVOXWBGALZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC=C(C=C2)OC)C3=C(C(=CNC3=O)C(=O)OCC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.